1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the N-arylation of 2-aminophenols with 2-halogenated benzoic or phenylacetic acids, followed by intramolecular lactonization or acylation under mild conditions . Another approach uses a base-promoted protocol starting from 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, yielding the desired heterocycles in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds share a similar core structure but differ in the substituents attached to the aromatic rings.
Acridones: Another class of benzo-fused N-heterocycles with distinct chemical properties and applications.
7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones: These compounds have a similar ring system but differ in the number of nitrogen atoms and their positions.
Uniqueness
1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
7-nitro-5-[(4-nitrophenyl)methyl]-9-phenoxybenzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O7/c30-26-25-22(29(33)34)14-20(35-19-6-2-1-3-7-19)15-24(25)36-23-9-5-4-8-21(23)27(26)16-17-10-12-18(13-11-17)28(31)32/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYKYLYNDMVYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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